

The Impact of Creosote on Soil Microbial Communities: An In-depth Technical Guide

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Compound of Interest

Compound Name: Creosote

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This technical guide provides a comprehensive overview of the effects of **creosote** on soil microbial communities. **Creosote**, a complex mixture of chemicals, primarily polycyclic aromatic hydrocarbons (PAHs), phenols, and cresols, is a widely used wood preservative.^{[1][2]} Its introduction into the soil environment can significantly alter the indigenous microbial populations, enzymatic activities, and overall soil health. Understanding these impacts is crucial for developing effective bioremediation strategies and for discovering novel microbial enzymes and pathways with potential applications in drug development and industrial processes.

Quantitative Impact of Creosote on Soil Microbial Communities

Creosote contamination elicits a range of responses from soil microbial communities, from acute toxicity to the selection and enrichment of degradation-capable microorganisms. The following tables summarize quantitative data from various studies, illustrating these effects.

Changes in Microbial Biomass

The introduction of **creosote** into the soil can have a varied impact on the total microbial biomass. Initially, the toxic components of **creosote** can lead to a decrease in microbial populations. However, over time, the proliferation of microorganisms capable of utilizing **creosote** components as a carbon source can lead to an increase in biomass in contaminated soils compared to uncontaminated controls.

Soil Type	Creosote Concentration	Change in Microbial Biomass	Reference
Loamy Sand	Not specified (railway sleepers landfill)	Highest biomass observed compared to less contaminated and uncontaminated soils. [3]	[3]
Loamy Sand	Not specified (railway sleepers treatment facility)	Lowest biomass observed, approximately 50% lower than landfill and uncontaminated soil. [3]	
Not specified	Not specified (creosote oil vapors)	No significant effect on the biomass of living microorganisms compared to uncontaminated soils.	

Shifts in Microbial Community Composition

Creosote contamination acts as a strong selective pressure, leading to significant shifts in the composition of the soil microbial community. Generally, there is an enrichment of populations capable of degrading aromatic hydrocarbons.

Microbial Group	Effect of Creosote Contamination	Reference
Proteobacteria	Dominate in hotspots of creosote pollution.	
Actinobacteria	Abundance considerably reduced in pollution hot spots.	
Gram-negative bacteria (e.g., Pseudomonas)	Dominant in creosote-contaminated soil before fungal application.	
Gram-positive bacteria (e.g., Actinobacteria)	Growth stimulated by the application of Pleurotus ostreatus in creosote-contaminated soil.	
Fungi	Application of Pleurotus ostreatus and Irpex lacteus influenced the soil microbial community, with P. ostreatus stimulating Gram-positive bacteria.	
Various Bacteria	Species including Bacilli, pseudomonad, aeromonad, Vibrio, and Clostridia were putatively identified in creosote-contaminated soil undergoing biodegradation.	

Degradation of Creosote Components

Numerous studies have quantified the degradation of **creosote** and its individual components by indigenous and augmented microbial populations. The efficiency of degradation is highly dependent on the microbial species, the specific chemical compound, and environmental conditions.

Microbial Species/Consortium	Creosote Component(s)	Degradation Efficiency	Incubation Time	Reference
Pseudomonas mendocina and Brevundimonas olei	Total PAHs	>60%	28 days	
Serratia marcescens with AT7 dispersant	Fluorene and Acenaphthene	6-fold enhancement	Not specified	
Indigenous soil microorganisms	Phenolic and lower-molecular-weight PAHs	100% and 99% respectively	14 days	
Indigenous soil microorganisms	Higher-molecular-weight PAHs	53%	14 days	
Pleurotus ostreatus	2-ring PAHs	86-96%	120 days	
Pleurotus ostreatus	3-ring PAHs	63-72%	120 days	
Pleurotus ostreatus	4-ring PAHs	32-49%	120 days	
Pleurotus ostreatus	5-6-ring PAHs	31-38%	120 days	
Irpex lacteus	2-ring PAHs	47-59%	120 days	
Irpex lacteus	3-ring PAHs	33-45%	120 days	
Irpex lacteus	4-ring PAHs	9-14%	120 days	
Irpex lacteus	5-6-ring PAHs	11-13%	120 days	

Impact on Soil Enzyme Activities

Soil enzyme activities are sensitive indicators of soil health and microbial function. **Creosote** contamination can significantly inhibit the activity of various soil enzymes.

Enzyme	Creosote Concentration	Effect on Activity	Soil Type	Reference
Dehydrogenases	2, 10, or 50 g kg ⁻¹	Activity decreased with increasing creosote concentration. Most sensitive to contamination.	Sandy loam, loamy sand, sandy clay loam	
o-diphenol oxidase	2, 10, or 50 g kg ⁻¹	Activity affected by creosote contamination.	Sandy loam, loamy sand, sandy clay loam	
Catalase	2, 10, or 50 g kg ⁻¹	Activity affected by creosote contamination.	Sandy loam, loamy sand, sandy clay loam	
Nitrate reductase	2, 10, or 50 g kg ⁻¹	Activity affected by creosote contamination.	Sandy loam, loamy sand, sandy clay loam	
Peroxidases	2, 10, or 50 g kg ⁻¹	Activity affected by creosote contamination.	Sandy loam, loamy sand, sandy clay loam	
Phosphatases	Not specified	Contamination with creosote caused a decrease in activity.	Loamy sand	

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of **creosote**'s impact on soil microbial communities.

Soil Microcosm Setup for Bioremediation Studies

Microcosm experiments are essential for studying the effects of **creosote** under controlled laboratory conditions.

Objective: To evaluate the biodegradation of **creosote** in soil and monitor changes in the microbial community.

Materials:

- **Creosote**-contaminated soil
- Uncontaminated soil (for controls)
- Sterile glass jars or beakers (microcosms)
- Sterile water
- Nutrient solutions (e.g., nitrogen and phosphorus sources)
- Incubator

Procedure:

- **Soil Preparation:** Air-dry and sieve the soil to remove large debris. Homogenize the soil to ensure uniformity.
- **Microcosm Assembly:** Add a defined amount of soil (e.g., 100 g) to each sterile microcosm container.
- **Contamination:** For experiments with uncontaminated soil, spike the soil with a known concentration of **creosote** dissolved in a volatile solvent. Allow the solvent to evaporate completely in a fume hood. Use pre-contaminated soil from industrial sites for more realistic scenarios.

- Treatments: Establish different treatment groups, such as:
 - Natural attenuation (contaminated soil with no amendments).
 - Biostimulation (addition of nutrients, such as nitrogen and phosphorus, to stimulate the native microbial population).
 - Bioaugmentation (inoculation with specific **creosote**-degrading microorganisms).
 - Sterile control (autoclaved or gamma-irradiated soil to distinguish between biotic and abiotic degradation).
 - Uncontaminated control.
- Moisture Adjustment: Adjust the moisture content of the soil in each microcosm to a percentage of its water-holding capacity (e.g., 60%) using sterile deionized water.
- Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., several weeks to months). Periodically open the containers in a sterile environment to allow for gas exchange.
- Sampling: At regular intervals, destructively sample replicate microcosms from each treatment group for chemical and microbiological analysis.

Phospholipid Fatty Acid (PLFA) Analysis

PLFA analysis is a widely used method to quantify the viable microbial biomass and to characterize the structure of the microbial community in soil.

Objective: To determine the total microbial biomass and the relative abundance of different microbial groups (e.g., Gram-positive bacteria, Gram-negative bacteria, fungi).

Procedure:

- Lipid Extraction:
 - Weigh a sample of freeze-dried soil (e.g., 1-5 g) into a centrifuge tube.

- Add a one-phase extraction solvent mixture of chloroform, methanol, and phosphate buffer.
- Shake or sonicate the mixture to extract the lipids.
- Centrifuge the sample and collect the supernatant.
- Fractionation:
 - Separate the phospholipids from other lipids using solid-phase extraction (SPE) with a silica gel column.
 - Elute neutral lipids with chloroform and glycolipids with acetone.
 - Elute the phospholipids (containing the PLFAs) with methanol.
- Methanolysis:
 - Dry the phospholipid fraction under a stream of nitrogen gas.
 - Perform a mild alkaline methanolysis to cleave the fatty acid chains from the glycerol backbone, forming fatty acid methyl esters (FAMES).
- Quantification and Identification:
 - Analyze the FAMES using a gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).
 - Identify individual FAMES based on their retention times compared to known standards.
 - Quantify the FAMES by comparing their peak areas to an internal standard.
 - Calculate the total microbial biomass from the sum of all PLFA concentrations.
 - Use specific biomarker PLFAs to estimate the abundance of different microbial groups.

Soil DNA Extraction and Sequencing

Molecular techniques based on DNA analysis provide a detailed insight into the diversity and composition of the soil microbial community.

Objective: To identify the microbial taxa present in the soil and to assess changes in community structure in response to **creosote** contamination.

Procedure:

- DNA Extraction:
 - Use a commercial soil DNA extraction kit or a manual protocol involving enzymatic and/or mechanical cell lysis (e.g., bead beating).
 - The general steps include:
 - Lysis of microbial cells to release DNA.
 - Removal of inhibitors such as humic substances.
 - Precipitation and purification of the DNA.
- DNA Quantification and Quality Control:
 - Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).
- PCR Amplification:
 - Amplify a specific marker gene, such as the 16S rRNA gene for bacteria and archaea or the Internal Transcribed Spacer (ITS) region for fungi, using polymerase chain reaction (PCR).
- High-Throughput Sequencing:
 - Sequence the amplified PCR products using a next-generation sequencing platform (e.g., Illumina).
- Bioinformatic Analysis:

- Process the raw sequencing data to remove low-quality reads and chimeras.
- Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
- Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).
- Analyze the diversity and composition of the microbial community using various ecological indices and statistical methods.

Soil Enzyme Activity Assays

Objective: To measure the activity of key soil enzymes involved in nutrient cycling, which can be affected by **creosote** contamination.

Dehydrogenase Activity:

- Incubate a soil sample with 2,3,5-triphenyltetrazolium chloride (TTC).
- Dehydrogenase enzymes in the soil reduce the colorless TTC to the red-colored triphenyl formazan (TPF).
- Extract the TPF from the soil using a solvent such as methanol or ethanol.
- Measure the absorbance of the TPF extract using a spectrophotometer at a specific wavelength (e.g., 485 nm).
- Calculate the dehydrogenase activity based on the amount of TPF produced per unit of soil per unit of time.

Phosphatase Activity:

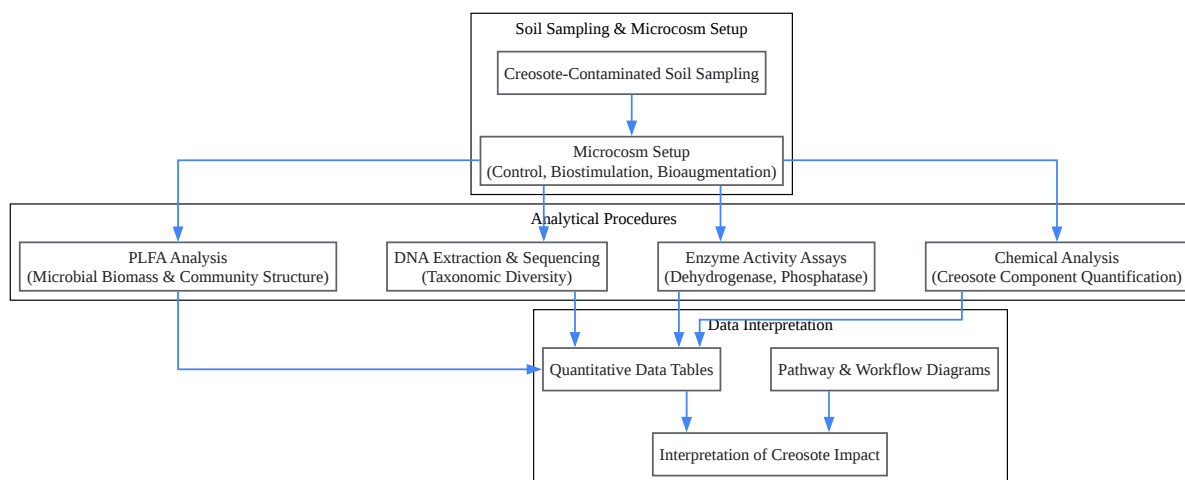
- Incubate a soil sample with a buffered solution of p-nitrophenyl phosphate (pNPP).
- Phosphatase enzymes in the soil hydrolyze pNPP to p-nitrophenol (pNP).
- Extract the pNP from the soil.

- Add a solution (e.g., sodium hydroxide) to develop a yellow color.
- Measure the absorbance of the yellow solution using a spectrophotometer at a specific wavelength (e.g., 400 nm).
- Calculate the phosphatase activity based on the amount of pNP produced per unit of soil per unit of time.

Visualizing Microbial Responses and Degradation Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and biological pathways related to the microbial response to **creosote**.

Experimental Workflow for Assessing Creosote Impact

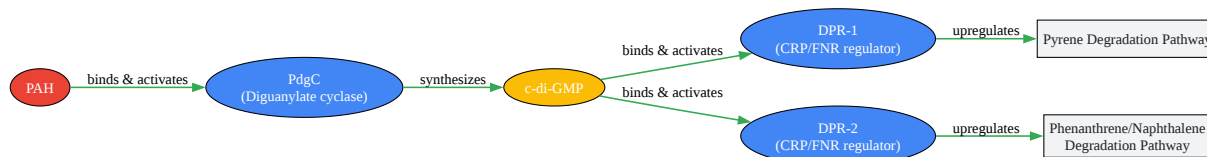


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Overview of the experimental workflow.

Intracellular Signaling Pathway for PAH Degradation in *Cycloclasticus*

This diagram illustrates a known signaling pathway in the bacterium *Cycloclasticus* in response to the presence of PAHs.

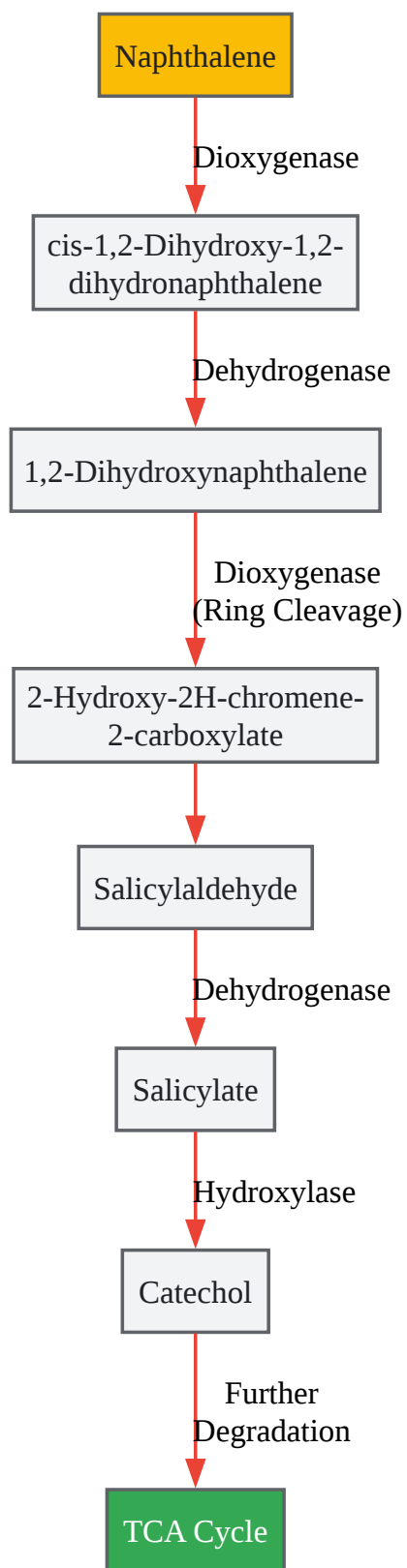


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PAH signaling pathway in *Cycloclasticus*.

Generalized Metabolic Pathway for Naphthalene Degradation

Naphthalene is a major component of **creosote**. This diagram shows a generalized aerobic degradation pathway by bacteria.



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Naphthalene degradation pathway.

In conclusion, **creosote** profoundly impacts soil microbial communities by altering their biomass, composition, and enzymatic functions. While toxic to many microorganisms, it also selects for robust degraders with potential for bioremediation and biotechnological applications. The presented data and protocols provide a framework for further research into the intricate interactions between this complex contaminant and the soil microbiome.

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